Z-D-Lys(boc)-ome

Vue d'ensemble

Description

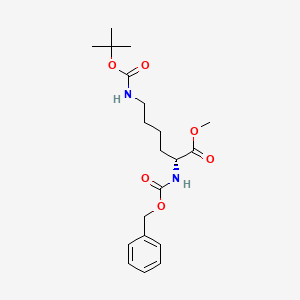

This compound is widely used in peptide synthesis and serves as a protective group for lysine residues during the synthesis of complex peptides. The compound is characterized by its molecular formula C₁₉H₂₈N₂O₆ and a molecular weight of 380.44 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Lys(boc)-ome typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the α-amino group using a benzyloxycarbonyl (Cbz) group and the ε-amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent composition, and reagent concentrations. The use of high-purity reagents and solvents ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Removal of Z (Benzyloxycarbonyl) Group

The Z group is cleaved via catalytic hydrogenation or acidic conditions:

-

Hydrogenolysis :

Reaction with H₂/Pd-C in methanol/acetic acid removes the Z group, yielding H-D-Lys(Boc)-OMe·AcOH (source 5).

Example : -

Acidolysis :

Trifluoroacetic acid (TFA) selectively removes Boc groups while leaving the Z group intact (source 2).

Removal of Boc (tert-Butoxycarbonyl) Group

The Boc group is cleaved under strong acidic conditions:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Boc-Cys(Acm)-Thr-OL (XI) | TFA (0°C, 2 hr) | H-Cys(Acm)-Thr-OL (XII) | Cyclization to octreotide |

Coupling Reactions

Z-D-Lys(boc)-ome participates in peptide bond formation via mixed anhydride or active ester methods:

Mixed Anhydride Method

Isobutyl chloroformate (IBCF) activates the carboxyl group for coupling:

Example : Condensation with H-Thr-OMe·HCl (source 5):

| Reagents | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Z-D-Lys(Boc)-OH, IBCF, NMM | THF/DMSO | −10°C → 30°C | Z-D-Lys(Boc)-Thr-OMe | 84% |

Active Ester Method

HBTU/HOBt-mediated coupling with amino acid esters (source 6, 9):

| Substrate A | Substrate B | Coupling Reagent | Product | Yield | Source |

|---|---|---|---|---|---|

| Z-D-Lys(Boc)-Gly-OH (10) | Pyrr-C amino acid (1) | HBTU/HOBt | Z-D-Lys(Boc)-Gly-Pyrr-C (11) | 65% |

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions for further coupling:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Z-D-Lys(Boc)-Gly-OMe (9) | 2 M NaOH, dioxane/H₂O (3:1) | Z-D-Lys(Boc)-Gly-OH (10) | Conjugation with GCP units |

Reduction Reactions

Sodium borohydride reduces methyl esters to alcohols for cyclization:

| Substrate | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Boc-Cys(Acm)-Thr-OMe (X) | NaBH₄ (5–6 eq), 90% EtOH | Boc-Cys(Acm)-Thr-OL (XI) | Octreotide synthesis |

Side Reactions and Stability

-

Racemization : Minimal (<1%) under optimized coupling conditions (source 3).

-

Side-Chain Reactivity : The Boc-protected ε-amino group remains inert during standard SPPS steps but may require selective deprotection for orthogonal modifications (source 7).

Comparative Reactivity

This compound exhibits distinct reactivity compared to lysine derivatives:

| Compound | α-Amino Protection | ε-Amino Protection | Reactivity in SPPS |

|---|---|---|---|

| This compound | Z | Boc | Moderate |

| Boc-Lys(Z)-OH | Boc | Z | Low |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc | High |

Applications De Recherche Scientifique

Peptide Synthesis

Z-D-Lys(boc)-ome is frequently utilized in the synthesis of peptides due to its ability to form stable peptide bonds and its compatibility with various coupling reagents.

Case Study: Synthesis of Nucleobase-Conjugates

A notable application involved the synthesis of nucleobase-guanidiniocarbonyl-pyrrole conjugates using Z-D-Lys(boc)-Gly-OMe dipeptide as a precursor. The coupling reaction employed HBTU/HOBt as coupling reagents, yielding high-efficiency results. The Boc group was subsequently removed to facilitate further reactions, demonstrating the compound's utility in complex molecular constructions .

Drug Development

The compound has shown promise in drug development, particularly in designing therapeutic peptides that target specific biological pathways.

Case Study: Antidiabetic Agents

Research has indicated that modifications involving this compound can lead to the generation of novel compounds that exhibit potential antidiabetic properties. For instance, studies have highlighted the role of lysine derivatives in influencing glucose homeostasis, with this compound serving as a critical intermediate in the synthesis of bioactive peptides .

Bioconjugation Strategies

This compound is also employed in bioconjugation techniques, allowing for the attachment of various biomolecules to peptides.

Case Study: Targeted Drug Delivery

In targeted drug delivery systems, this compound has been used to create conjugates that enhance the specificity and efficacy of therapeutic agents. By linking drugs to this lysine derivative, researchers have been able to improve pharmacokinetics and reduce off-target effects, thereby increasing the therapeutic index of drugs .

Structural Studies

The structural properties of this compound have been studied using various spectroscopic techniques, providing insights into its conformational behavior.

Data Analysis: Conformational Studies

Recent studies utilizing FTIR spectroscopy have shown that this compound adopts specific conformations influenced by intramolecular hydrogen bonding. These findings are crucial for understanding how modifications at the lysine residue can affect peptide folding and stability .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing complex peptides | High yields in nucleobase-conjugate synthesis |

| Drug Development | Potential role in developing antidiabetic agents | Influences glucose homeostasis; bioactive peptide synthesis |

| Bioconjugation | Facilitates targeted drug delivery through conjugate formation | Enhanced specificity and efficacy of therapeutic agents |

| Structural Studies | Analyzed for conformational behavior using FTIR | Insights into intramolecular hydrogen bonding |

Mécanisme D'action

The mechanism of action of Z-D-Lys(boc)-ome involves its role as a protective group in peptide synthesis. By protecting the amino groups of lysine, it prevents unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high purity and yield. The molecular targets include the amino groups of lysine residues, and the pathways involved are those related to peptide synthesis and deprotection reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nα-Cbz-Nε-Boc-L-Lysine: Similar in structure but uses L-lysine instead of D-lysine.

Nα-Fmoc-Nε-Boc-D-Lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Cbz for α-amino protection.

Nα-Cbz-Nε-Fmoc-D-Lysine: Uses Fmoc for ε-amino protection instead of Boc.

Uniqueness

Z-D-Lys(boc)-ome is unique due to its specific use of D-lysine and the combination of Cbz and Boc protective groups. This combination provides a balance of stability and ease of removal, making it particularly useful in the synthesis of peptides that require selective deprotection steps.

Activité Biologique

Z-D-Lys(boc)-ome, a derivative of lysine, has garnered attention for its potential applications in peptide synthesis and biological research. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological implications based on diverse research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the lysine residue, which enhances its stability and solubility in various solvents. The synthesis of this compound typically involves standard coupling reactions using reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in acetonitrile or dimethylformamide (DMF) .

Synthesis Overview:

- Starting Materials: Z-D-Lys(boc)-OH and methyl esters of amino acids.

- Reagents: HBTU, triethylamine, DMF/acetonitrile.

- Deprotection: Removal of the Boc group is achieved using TFA (trifluoroacetic acid) or other mild acidic conditions.

2. Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as a building block in peptide synthesis and its interactions with biological systems.

2.1 Peptide Synthesis

This compound serves as a crucial intermediate in the synthesis of bioactive peptides. For instance, it has been used in the preparation of nucleobase-conjugated peptides, which are important for developing novel therapeutic agents . The incorporation of this compound into peptide sequences can enhance their stability and bioavailability.

2.2 Interaction with Enzymes

Research indicates that this compound may influence enzyme activity. For example, studies on HDAC8 (Histone Deacetylase 8) suggest that variations in substrate composition, including lysine derivatives like this compound, can alter enzyme selectivity and activity . This highlights the potential role of this compound in epigenetic regulation.

3.1 Structural Analysis

A study utilizing high-resolution mass spectrometry (HRMS) confirmed the structural integrity of this compound during synthesis processes . The analysis provided insights into the conformational properties of the compound, indicating that it adopts specific structural conformations that may affect its biological interactions.

| Compound | Molecular Formula | Observed m/z | Calculated m/z |

|---|---|---|---|

| This compound | C₁₂H₁₈N₄O₄ | 296.79 | 296.78 |

3.2 Biological Applications

In a recent study focused on developing peptide nucleic acids (PNAs), this compound was utilized to create conjugates that exhibited enhanced binding affinity to DNA targets . This suggests its potential applicability in gene regulation and therapeutic interventions.

4. Conclusion

This compound is a versatile compound with significant implications for peptide chemistry and biological research. Its ability to enhance peptide stability and interaction with enzymes positions it as a valuable tool in drug development and molecular biology. Further studies are warranted to explore its full potential in therapeutic applications.

Propriétés

IUPAC Name |

methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWQKFBUQSKZOS-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.